Octadecatetraenoic acid

Description

Properties

CAS No. |

25448-06-0 |

|---|---|

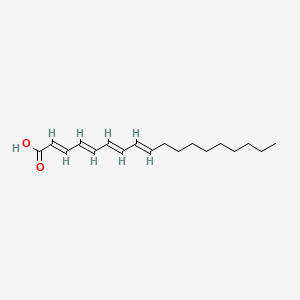

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-octadeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-17H,2-9H2,1H3,(H,19,20)/b11-10+,13-12+,15-14+,17-16+ |

InChI Key |

LGHXTTIAZFVCCU-SSVNFBSYSA-N |

SMILES |

CCCCCCCCCC=CC=CC=CC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC(=O)O |

Synonyms |

cis-parinaric acid octadecatetraenoic acid paranaric acid parinaric acid parinaric acid, (all-E)-isomer parinaric acid, (Z,Z,E,E)-isome |

Origin of Product |

United States |

Scientific Research Applications

Nutritional Significance

Dietary Sources

Octadecatetraenoic acid is predominantly found in plant oils, seeds, and nuts. Its presence in the diet is crucial for maintaining optimal health due to its role as an essential fatty acid. Studies have indicated that higher intakes of polyunsaturated fatty acids, including this compound, are associated with lower odds of hypertension among children and adolescents. Specifically, a study reported that increased consumption of octadecatrienoic acid was inversely correlated with hypertension risk (OR = 0.87) .

Mechanisms of Action

The beneficial effects of this compound are attributed to its ability to influence lipid metabolism and inflammatory processes. Research has demonstrated that this fatty acid activates peroxisome proliferator-activated receptors (PPARs), which play a significant role in regulating fatty acid oxidation and glucose metabolism. Activation of PPARα by this compound enhances fatty acid uptake and promotes the production of ketone bodies, which are important for energy metabolism .

Cardiovascular Health

Impact on Lipid Profiles

The intake of this compound has been linked to improved lipid profiles. A study indicated that dietary intake of polyunsaturated fatty acids, including octadecatrienoic acid, was associated with a reduction in total cholesterol levels and an improvement in the ratio of low-density lipoprotein (LDL) to high-density lipoprotein (HDL) cholesterol . These changes are crucial for reducing the risk of cardiovascular diseases.

Hypertension Management

Research findings suggest that this compound may play a role in managing hypertension. The association between dietary intake of this fatty acid and lower odds of hypertension supports its potential as a dietary intervention for blood pressure regulation . The underlying mechanism may involve modulation of endothelial function and reduction of inflammatory markers.

Therapeutic Applications

Potential in Metabolic Disorders

The activation of PPARs by this compound suggests its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. By enhancing lipid metabolism and improving insulin sensitivity, this compound could serve as a dietary supplement for individuals at risk of metabolic syndrome .

Research on Inflammatory Conditions

this compound's anti-inflammatory properties have also been investigated. Studies indicate that it may help reduce inflammation markers in various conditions, which is beneficial for managing chronic inflammatory diseases . The modulation of immune responses through dietary intake could provide a non-pharmacological approach to treating such conditions.

Case Studies

Preparation Methods

Stereoselective Synthesis via Dithiocarbamate Intermediates

The stereoselective synthesis of all-trans-9,11,13,15-octadecatetraenoic acid (β-parinaric acid) was first achieved using pentadienyl and allyl dithiocarbamates as key intermediates. This method involves sequential coupling reactions to construct the conjugated tetraene system. The process begins with the preparation of pentadienyl dithiocarbamate, which undergoes a Stille coupling with an allyl stannane to extend the carbon chain. Subsequent elimination of the dithiocarbamate group generates the trans-configured double bonds, ensuring high stereochemical fidelity. The final hydrolysis step yields the free fatty acid with >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Critical Reaction Parameters

-

Temperature: Reactions are conducted at −78°C to prevent undesired isomerization.

-

Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) facilitate cross-coupling steps.

-

Solvents: Anhydrous tetrahydrofuran (THF) ensures optimal reactivity.

Optimization of Yield and Purity

Yields for this method range from 60% to 75%, with impurities primarily arising from incomplete elimination or oxidation side reactions. Recrystallization in hexane/ethyl acetate mixtures improves purity to >98%. Scalability remains limited due to the sensitivity of intermediates to oxygen and moisture, necessitating inert atmosphere conditions.

Enzymatic Preparation Using Lipases and Lipoxygenases

Lipase-Catalyzed Hydrolysis of Natural Oils

Perilla oil, rich in α-linolenic acid (ALA), serves as a substrate for the enzymatic production of this compound derivatives. Candida rugosa lipase (CRL) hydrolyzes perilla oil triglycerides, releasing free ALA with 90% efficiency under optimized conditions.

Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Enzyme Loading | 1 g/L CRL |

| Temperature | 37°C |

| pH | 7.5 |

| Reaction Time | 90 minutes |

| ALA Yield | 6 g/L |

This method avoids the racemization issues common in chemical synthesis, though it requires post-reaction purification to remove residual glycerides.

Lipoxygenase-Mediated Oxidation

The 9R-lipoxygenase (9R-LOX) from Nostoc sp. converts ALA into 9R-hydroperoxy-10E,12Z,15Z-octadecatrienoic acid (9R-HPOTE), which is reduced to 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) using sodium borohydride.

Oxidation Reaction Parameters

| Parameter | Value |

|---|---|

| Enzyme Loading | 1 g/L 9R-LOX |

| Temperature | 15°C |

| pH | 8.5 |

| Oxygen Supply | Continuous aeration |

| 9R-HOTE Yield | 40 g/L (from 40 g/L ALA) |

This approach achieves 85% conversion efficiency, with the stereochemistry controlled by the enzyme's active-site geometry.

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 234 nm) resolves this compound isomers using C18 columns and methanol/water mobile phases. Chiral columns (e.g., Chiralpak AD-H) differentiate enantiomers with >99% ee.

Spectroscopic Analysis

-

NMR : NMR confirms double-bond positions (δ 127–132 ppm for conjugated dienes).

-

Mass Spectrometry : LC-MS identifies molecular ions at m/z 277.2 [M−H]⁻ for β-parinaric acid.

Industrial-Scale Production Challenges

Cost and Stability Issues

Enzymatic methods face hurdles in enzyme cost ($120–150/g for purified LOX) and stability (<10% activity after 5 cycles). Immobilization on silica matrices improves reusability to 20 cycles.

Regulatory Considerations

Synthetic this compound must comply with FDA guidelines for residual solvents (e.g., THF < 720 ppm).

Q & A

Q. What are the optimal methods for isolating octadecatetraenoic acid from biological matrices?

The Bligh and Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It involves homogenizing wet tissue with chloroform-methanol (2:1 v/v), followed by phase separation with water and chloroform. The lipid-rich chloroform layer is isolated, purified, and analyzed via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling . For tissues with high lipid complexity, such as algal biomass, Folch’s method (chloroform-methanol 2:1 with 0.88% KCl) may improve yield by minimizing protein interference .

Q. How can the structural configuration of this compound be determined experimentally?

Nuclear magnetic resonance (NMR) spectroscopy is critical for elucidating double-bond positions (e.g., cis/trans isomerism). For example, H-NMR peaks at δ 5.3–5.4 ppm indicate unsaturated protons, while C-NMR resolves carbon chain geometry. High-resolution mass spectrometry (HR-MS) with exact mass measurements (e.g., m/z 276.2453 for CHO) confirms molecular composition . Complementary techniques like infrared (IR) spectroscopy validate functional groups (e.g., carboxylic acid O-H stretches at 2500–3300 cm) .

Q. What analytical workflows are recommended for quantifying this compound in mixed lipid samples?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) provides high sensitivity. For complex matrices, such as algal extracts, use a C18 column with acetonitrile-water gradients (e.g., 70% to 100% acetonitrile over 20 min). Quantification via external calibration curves with certified standards (e.g., stearidonic acid, ≥99% purity) ensures accuracy .

Advanced Research Questions

Q. How does this compound contribute to oxidative stress in marine ecosystems, and how can conflicting data be reconciled?

this compound (18:4ω3) is implicated in algal bloom toxicity, with studies showing its role in generating reactive oxygen species (ROS) via lipid peroxidation. Contradictions arise from species-specific effects; for instance, Chattonella marina produces 16% 18:4ω3 in total fatty acids, correlating with ROS levels in fish kills, while non-toxic algal strains lack this association . To resolve discrepancies, researchers should:

Q. What experimental designs are suitable for studying this compound’s binding affinity in protein-ligand interactions?

Molecular docking simulations using AutoDock Vina or Schrödinger Suite can predict binding modes. For example, this compound exhibits a binding energy of −5.8 kcal/mol with DNA-binding proteins, comparable to docosahexaenoic acid (−5.8 kcal/mol). Validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (K) .

Q. How can methodological inconsistencies in fatty acid extraction protocols affect comparative studies?

Variability in solvent ratios (e.g., chloroform-methanol 2:1 vs. 1:2) alters lipid recovery rates. For instance, Bligh and Dyer’s method recovers >90% of total lipids in fish muscle but may underperform in plant tissues with high polysaccharide content. Standardize protocols by:

- Pre-testing homogenization efficiency via Folch’s method.

- Including internal standards (e.g., tridecanoic acid) for recovery correction.

- Reporting detailed extraction parameters (e.g., centrifugation speed, phase separation time) to ensure reproducibility .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC values. For ROS assays, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubbs’ test and normalize data to control samples. Open-source tools like R (package drc) or GraphPad Prism enhance rigor .

Q. How should researchers handle discrepancies in this compound’s reported biological roles?

Conduct systematic reviews with inclusion/exclusion criteria (e.g., peer-reviewed studies using HPLC/GC-MS validation). Meta-analysis tools (e.g., RevMan) can quantify heterogeneity via I statistics. For mechanistic conflicts, design targeted experiments (e.g., knock-out algal strains) to isolate 18:4ω3’s effects .

Methodological Standards

Q. What reporting standards are critical for publishing this compound research?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detail experimental methods (e.g., solvent purity, instrument models) in the main text or supplementary materials.

- Provide raw data (e.g., NMR spectra, chromatograms) in accessible formats.

- Cite primary literature for known compounds and include purity certificates for novel derivatives .

Q. How can qualitative data on this compound’s ecological impact be integrated with quantitative findings?

Triangulate case studies (e.g., fish kill reports) with lipidomic datasets using mixed-methods frameworks. Code qualitative themes (e.g., “ROS-mediated toxicity”) and correlate them with quantitative metrics (e.g., 18:4ω3 concentration) via NVivo or MAXQDA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.